

3-Benzyloxy-4-methoxybenzyl alcohol chemical structure

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Compound of Interest

Compound Name: (3-(Benzyloxy)-4-methoxyphenyl)methanol

Cat. No.: B154498

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An In-depth Technical Guide to 3-Benzyloxy-4-methoxybenzyl alcohol

This technical guide provides a comprehensive overview of 3-Benzyloxy-4-methoxybenzyl alcohol, a key organic compound utilized by researchers, scientists, and drug development professionals. The document details its chemical structure, properties, synthesis, and applications, with a focus on its role in medicinal chemistry and solid-phase synthesis.

Chemical Identity and Structure

3-Benzyloxy-4-methoxybenzyl alcohol is an aromatic alcohol characterized by a benzyl ether and a methoxy group attached to the phenyl ring. Its structure is foundational to its utility as a stable yet cleavable linker in chemical synthesis.

The definitive chemical identifiers and structural representations for 3-Benzyloxy-4-methoxybenzyl alcohol are presented below.

Identifier	Value	Source
IUPAC Name	(3-(Benzyloxy)-4-methoxyphenyl)methanol	[1]
CAS Number	1860-60-2	[1][2]
Molecular Formula	C15H16O3	[1][2]
Canonical SMILES	<chem>COC1=C(C=C(C=C1)CO)OCC2=CC=CC=C2</chem>	[1]
InChI Key	USBKCBSYNCWKLB-UHFFFAOYSA-N	[1][2]

Physicochemical Properties

The physical and chemical properties of 3-Benzyloxy-4-methoxybenzyl alcohol dictate its behavior in various solvents and reaction conditions, which is critical for its application in experimental settings.

Property	Value	Source
Molecular Weight	244.28 g/mol	[1][2]
Exact Mass	244.109944368 Da	[1]
XLogP3	2.2	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	3	[1]
Rotatable Bond Count	5	[1]

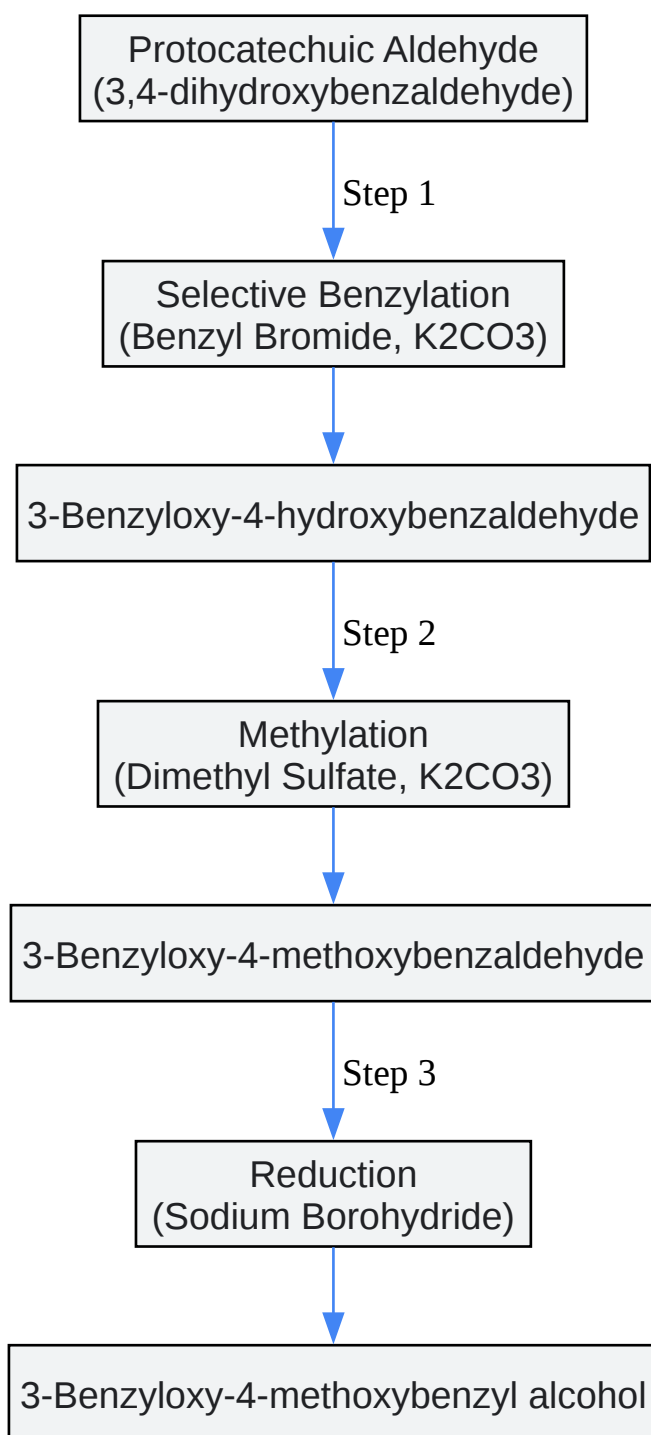
Synthesis and Experimental Protocols

The synthesis of 3-Benzyloxy-4-methoxybenzyl alcohol typically involves the protection of one hydroxyl group of a dihydroxy precursor, followed by modification of a functional group to yield

the final alcohol. A common precursor is protocatechuic aldehyde (3,4-dihydroxybenzaldehyde).

Synthetic Workflow

The logical workflow for a representative synthesis of 3-Benzyloxy-4-methoxybenzyl alcohol is outlined below. This multi-step process begins with selective protection of the hydroxyl groups, followed by reduction to the alcohol.



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Caption: Synthetic pathway for 3-Benzyloxy-4-methoxybenzyl alcohol.

Experimental Protocol: Synthesis

The following is a representative protocol for the synthesis of 3-Benzyloxy-4-methoxybenzaldehyde, the immediate precursor, which can then be reduced.

- **Selective Benzylation:** Dissolve 3,4-dihydroxybenzaldehyde in a suitable polar aprotic solvent such as DMF. Add a mild base (e.g., potassium carbonate) in a quantity sufficient to deprotonate the more acidic 3-hydroxyl group. Add benzyl bromide dropwise at room temperature and stir for 12-24 hours.
- **Work-up and Isolation:** Quench the reaction with water and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-benzyloxy-4-hydroxybenzaldehyde.
- **Methylation:** Dissolve the crude product in acetone or DMF. Add potassium carbonate followed by dimethyl sulfate. Heat the mixture to reflux and monitor the reaction by TLC.
- **Final Work-up and Purification:** After completion, cool the reaction, filter off the solids, and concentrate the filtrate. Purify the resulting crude 3-Benzyloxy-4-methoxybenzaldehyde by column chromatography.
- **Reduction:** Dissolve the purified aldehyde in methanol or ethanol. Cool the solution in an ice bath and add sodium borohydride portion-wise. Stir until the reaction is complete (monitored by TLC).
- **Isolation of Alcohol:** Quench the reaction carefully with water, and extract the product into an organic solvent. Dry and concentrate the organic phase to yield 3-Benzyloxy-4-methoxybenzyl alcohol.

Experimental Protocol: HPLC Analysis

Purity analysis and reaction monitoring can be performed using reverse-phase HPLC.^[2]

- **Column:** Newcrom R1 or equivalent C18 column.^[2]
- **Mobile Phase:** A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid or formic acid for MS compatibility).^[2]

- Detection: UV detection at a wavelength appropriate for the aromatic system (e.g., 254 nm or 280 nm).
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 μ L.

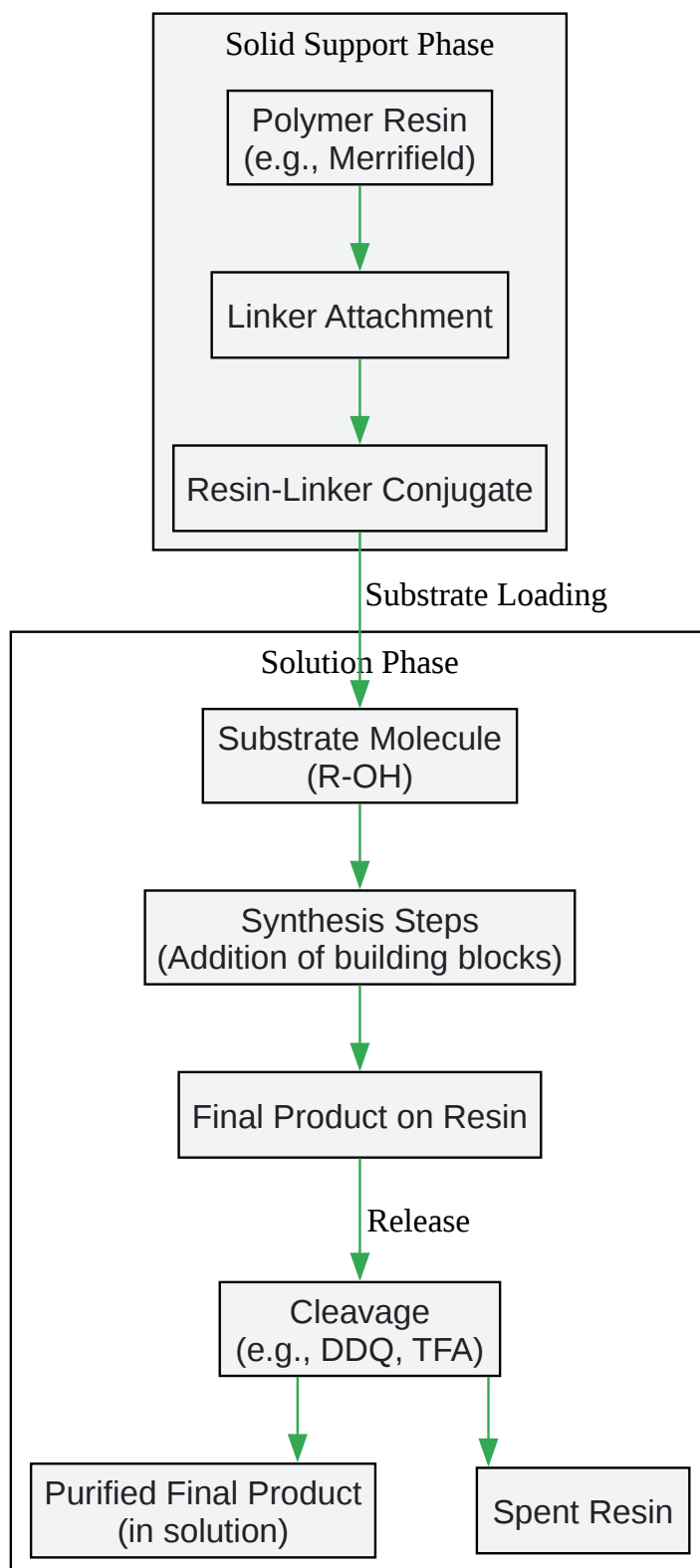
Applications in Research and Drug Development

The primary application of benzyloxy-methoxybenzyl derivatives in drug development is in solid-phase organic synthesis (SPOS). The isomeric compound, 4-benzyloxy-3-methoxybenzyl alcohol, is well-documented as a precursor to linkers for solid supports like Merrifield resin.^[3]^[4] This allows for the attachment of molecules to a solid support, facilitating multi-step synthesis and purification of compound libraries.

Role as a Linker in Solid-Phase Synthesis

In SPOS, a linker connects the initial substrate to the insoluble polymer bead. The linker must be stable to the various reaction conditions used to build the target molecule and then be cleaved under specific conditions to release the final product. The benzylic ether linkage in compounds like 3-Benzyloxy-4-methoxybenzyl alcohol is susceptible to cleavage by specific reagents, making it a useful component of such linkers.

The diagram below illustrates the logical relationship of a polymer-supported synthesis strategy employing a benzyl alcohol-derived linker.



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Caption: Logical workflow of solid-phase synthesis using a linker.

The cleavage of similar p-alkoxy benzyl ethers from a resin support can be achieved using reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) or trifluoroacetic acid (TFA), which circumvents issues associated with other cleavage methods.[3][4] This strategy is invaluable in the high-throughput synthesis of small molecule libraries for drug screening.

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